Cas no 495380-51-3 (tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate)

Tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate is a versatile intermediate in organic synthesis, particularly valuable for constructing pyridine-containing frameworks. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild conditions, making it suitable for stepwise synthetic strategies. The conjugated (2E)-prop-2-enoate moiety offers reactivity in Michael additions, cycloadditions, and cross-coupling reactions, while the pyridin-4-yl group introduces nitrogen-based coordination or hydrogen-bonding capabilities. This compound is often employed in pharmaceutical and agrochemical research due to its modular structure, enabling efficient derivatization. Its crystalline nature aids in purification, ensuring high purity for demanding applications. Storage under inert conditions is recommended to preserve integrity.
tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate structure
495380-51-3 structure
Product Name:tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate
CAS No:495380-51-3
MF:C12H15NO2
MW:205.253003358841
CID:1523188
PubChem ID:11805847
Update Time:2025-06-13

tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(4-pyridinyl)-, 1,1-dimethylethyl ester, (2E)-
    • tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate
    • YTBPAPQPPDTSIM-SNAWJCMRSA-N
    • 495380-51-3
    • 190265-08-8
    • tert-Butyl (E)-3-(4-Pyridyl)acrylate
    • DB-221926
    • EN300-1455995
    • SCHEMBL13200273
    • Inchi: 1S/C12H15NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h4-9H,1-3H3/b5-4+
    • InChI Key: YTBPAPQPPDTSIM-SNAWJCMRSA-N
    • SMILES: O(C(/C=C/C1C=CN=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 205.11035
  • Monoisotopic Mass: 205.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • PSA: 39.19

tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate Pricemore >>

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tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate Related Literature

Additional information on tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate

Recent Advances in the Study of tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate (CAS: 495380-51-3)

In recent years, the compound tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate (CAS: 495380-51-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This ester derivative, characterized by its pyridine and acrylate functional groups, has shown promising potential in various applications, including drug discovery and medicinal chemistry. The unique structural features of this compound make it a valuable intermediate in the synthesis of biologically active molecules, particularly those targeting inflammatory and oncological pathways.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the role of tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate as a key intermediate in the synthesis of novel kinase inhibitors. The researchers demonstrated that this compound could be efficiently transformed into a series of pyridine-based derivatives with potent inhibitory activity against tyrosine kinases, which are often implicated in cancer progression. The study highlighted the compound's versatility and its potential to serve as a scaffold for the development of targeted therapies.

Another significant development was reported in a 2022 paper in Bioorganic & Medicinal Chemistry Letters, where tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate was utilized in the design of small-molecule modulators of the NLRP3 inflammasome. The study revealed that derivatives of this compound exhibited notable anti-inflammatory effects in vitro and in vivo, suggesting its applicability in treating inflammatory disorders such as rheumatoid arthritis and gout. The researchers emphasized the compound's favorable pharmacokinetic properties, including its stability and bioavailability, which are critical for therapeutic applications.

In addition to its pharmacological potential, tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate has also been investigated for its utility in chemical biology. A 2023 study in ACS Chemical Biology described its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. The compound's ability to undergo specific chemical reactions in the presence of ROS makes it a valuable tool for studying oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

Despite these advancements, challenges remain in the large-scale synthesis and optimization of tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate for clinical applications. Recent efforts have focused on improving the yield and purity of the compound through innovative synthetic routes, as detailed in a 2023 publication in Organic Process Research & Development. The study proposed a scalable and cost-effective method for its production, which could facilitate its broader adoption in pharmaceutical research.

In conclusion, tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate (CAS: 495380-51-3) represents a versatile and promising compound in the fields of drug discovery and chemical biology. Its applications span from kinase inhibitors to anti-inflammatory agents and ROS probes, underscoring its multifaceted potential. Continued research and development efforts are expected to further elucidate its therapeutic and diagnostic capabilities, paving the way for its integration into clinical practice.

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